LogP Comparison: Enhanced Lipophilicity of 2-Fluoro-3-(trifluoromethyl)benzaldehyde Relative to Non-Fluorinated Analog
The introduction of both a fluorine atom and a trifluoromethyl group significantly increases the lipophilicity of 2-fluoro-3-(trifluoromethyl)benzaldehyde compared to its non-fluorinated parent compound, benzaldehyde. This difference is critical for applications where membrane permeability and metabolic stability are key design considerations [1]. The calculated LogP value for 2-fluoro-3-(trifluoromethyl)benzaldehyde is 2.657, whereas benzaldehyde has a reported LogP of approximately 1.48, representing a ΔLogP of ~1.18 [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.657 |
| Comparator Or Baseline | Benzaldehyde (LogP ≈ 1.48) |
| Quantified Difference | ΔLogP ≈ 1.18 (approximately 15-fold increase in partition coefficient) |
| Conditions | ACD/Labs calculated LogP values; standard computational method |
Why This Matters
This quantifiable increase in lipophilicity directly impacts a compound's ability to cross biological membranes and influences its pharmacokinetic profile, making it a more suitable starting material for drug discovery programs targeting intracellular or CNS targets.
- [1] Molbase. 2-Fluoro-3-(trifluoromethyl)benzaldehyde. Chemical Properties: LogP 2.657. View Source
- [2] PubChem. Benzaldehyde. CID 240. Computed Properties: XLogP3 1.5. View Source
